Product packaging for Dimethyl 5-iodoisophthalate(Cat. No.:CAS No. 51839-15-7)

Dimethyl 5-iodoisophthalate

Cat. No.: B057504
CAS No.: 51839-15-7
M. Wt: 320.08 g/mol
InChI Key: DIAONVDUSXRXCE-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Isophthalate (B1238265) Derivatives

Dimethyl 5-iodoisophthalate belongs to the class of halogenated isophthalate derivatives, which are isophthalic acid esters containing one or more halogen atoms on the benzene (B151609) ring. The substitution of a halogen atom onto the dimethyl isophthalate framework significantly influences the molecule's physical and chemical properties. acs.org This class of compounds is studied for the effects of halogen substitution on polymorphic behavior and isostructurality. acs.org

The introduction of different halogens (e.g., bromine, iodine) can lead to the discovery of new polymorphic forms, as seen with dimethyl 5-bromoisophthalate and this compound, for which two polymorphs each have been identified. acs.orgfigshare.com The nature of the halogen atom affects crystal packing, molecular conformation, and intermolecular interactions, which in turn can regulate properties like luminescence. figshare.com In the crystal structure of this compound, the planes of the methyl carboxylate groups are tilted relative to the benzene ring, a conformational feature influenced by the iodine substituent. iucr.orgnih.gov This is in contrast to the perfectly planar framework of dimethyl 5-ethynylisophthalate. iucr.orgnih.gov The crystal structure is stabilized by a 3D network of C—H···O hydrogen bonds and, notably, I···O halogen bonds. iucr.orgnih.govnih.gov Halogen bonding, a directional interaction involving an electrophilic region on the halogen atom, is a key feature in the supramolecular chemistry of these derivatives, influencing their assembly in the solid state. rsc.org

Significance as a Synthetic Building Block in Organic and Materials Chemistry

The unique structural features of this compound make it a highly significant building block in both organic and materials chemistry. smolecule.comambeed.combldpharm.com The iodine atom provides a reactive site for various cross-coupling reactions, while the two methyl ester groups can be hydrolyzed to carboxylic acids or otherwise modified. chemdad.comchemicalbook.com

Its utility as a synthetic intermediate is demonstrated in its conversion to other valuable compounds. For instance, it is a precursor for dimethyl 5-ethynylisophthalate through a Sonogashira coupling reaction. iucr.org It can also be used to synthesize dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate, a boronic ester intermediate. sc.edu A common synthetic route to this compound itself starts from dimethyl 5-aminoisophthalate via a diazotization reaction followed by treatment with potassium iodide. rsc.orgiucr.orgacs.orgnist.gov

In organic synthesis, it serves as a precursor for more complex molecules, including those with pharmaceutical applications. smolecule.com For example, it is a key reagent in the synthesis of potent inhibitors of HIV and Enterovirus A71 (EV-A71). researchgate.net The molecule is also used to prepare other building blocks, such as 3,5-Bis(methoxycarbonyl)phenylboronic acid and its pinacol (B44631) ester. chemdad.com Furthermore, it has been used in the preparation of biphenyl-3,4′,5-tricarboxylic acid through reactions involving 4-cyanophenylboronic acid. google.com

Overview of Key Research Domains Involving this compound

The versatility of this compound has led to its application in several key research domains, primarily centered around the construction of advanced materials and complex organic molecules.

Research Domain Role of this compound Resulting Materials/Molecules
Metal-Organic Frameworks (MOFs) Precursor to organic linkersMicroporous materials for gas storage (acetylene, methane), luminescent materials. nist.govmdpi.comresearchgate.net
Polymer Chemistry Monomer building blockPolyesters and other functional polymers. smolecule.com
Supramolecular Chemistry & Crystal Engineering Model compound for studying intermolecular forcesUnderstanding of halogen bonding, hydrogen bonding, and π–π stacking interactions in crystal structures. iucr.orgrsc.org
Medicinal Chemistry Intermediate in multi-step synthesisRadiolabeled antibodies for tumor imaging, potent antiviral agents. chemdad.comresearchgate.net
Electrochemistry Model organic contaminantStudying the degradation of organic pollutants during electrochemical processes like periodate (B1199274) production. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs): this compound is frequently used as a starting material to synthesize the corresponding dicarboxylic acid, 5-iodoisophthalic acid. chemicalbook.com This acid then serves as an organic linker to construct MOFs. mdpi.comfluorochem.co.uk These porous, crystalline materials are investigated for applications in gas storage, catalysis, and sensing. mdpi.comresearchgate.net For example, lanthanide-based MOFs using 5-iodoisophthalate linkers have been synthesized, and their luminescent properties can be tuned by varying the metal composition, leading to potential applications like white light emission sources. mdpi.com The iodine atom in the linker can also act as a halogen bond donor, influencing the framework's structure and properties. mdpi.comresearchgate.net

Polymer and Materials Science: The compound is a building block for creating functionalized polymers and materials with specific electronic or optical properties. smolecule.comcymitquimica.com Its derivatives are used in the synthesis of polyesters and other polymers. The ability to precisely control the structure and functionality at the molecular level makes it valuable for designing advanced materials.

Supramolecular Chemistry: The crystal structure of this compound is a subject of interest in crystal engineering. iucr.orgnih.gov Studies of its solid-state structure provide fundamental insights into non-covalent interactions, particularly the interplay between halogen bonds (I···O), hydrogen bonds (C-H···O), and π-stacking forces that direct the assembly of molecules into well-defined three-dimensional networks. iucr.orgnih.gov

Medicinal and Bioorganic Chemistry: The compound serves as an intermediate in the synthesis of biologically active molecules. It is used in the preparation of prosthetic groups like succinimidyl 3-iodobenzoate (B1234465) (SIB), which are employed for labeling monoclonal antibodies with radioisotopes for tumor imaging. chemdad.com It has also been utilized in the synthesis of complex tryptophan derivatives that act as potent entry inhibitors for viruses such as HIV and EV-A71. researchgate.net

Environmental and Electrochemical Applications: In a different context, this compound has been used as a model organic compound to study the efficiency of electrochemical degradation processes. Research has shown its successful degradation during the electrochemical production of periodate, demonstrating a self-cleaning mechanism for recycling chemical reagents. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO4 B057504 Dimethyl 5-iodoisophthalate CAS No. 51839-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-iodobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAONVDUSXRXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374396
Record name Dimethyl 5-iodoisophthalate
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Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51839-15-7
Record name Dimethyl 5-iodoisophthalate
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Record name 51839-15-7
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Synthetic Methodologies and Precursor Design

Established Synthetic Routes for Dimethyl 5-iodoisophthalate

The preparation of this compound is well-documented, with two primary methods being the diazotization and subsequent iodination of an amino precursor, and the direct esterification of the corresponding carboxylic acid.

A common and effective method for introducing the iodine atom onto the aromatic ring is through a Sandmeyer-type reaction. This process begins with the diazotization of dimethyl 5-aminoisophthalate. The amino group is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at reduced temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.

Following the formation of the diazonium salt, an iodide source, such as potassium iodide, is introduced. The iodide ion displaces the diazonium group, which is released as nitrogen gas, resulting in the formation of this compound. The crude product is often purified by column chromatography and recrystallization to yield a pale yellow solid. This synthetic route is a reliable method for producing the target compound. chemicalbook.com

Reaction Scheme for Diazotization and Iodination
Diazotization and Iodination of Dimethyl 5-aminoisophthalate
The conversion of Dimethyl 5-aminoisophthalate to this compound via a diazonium salt intermediate.

Table 1: Representative Reaction Conditions for Diazotization and Iodination

Parameter Condition
Starting Material Dimethyl 5-aminoisophthalate
Reagents 1. Sodium Nitrite (NaNO₂) in aq. HCl2. Potassium Iodide (KI)
Solvent Water, Ethyl Acetate (B1210297) (for extraction)
Temperature 0 °C for diazotization, then warm to RT

| Typical Yield | ~55% |

This is an interactive data table. Click on the headers to sort.

An alternative synthetic pathway is the direct esterification of 5-iodoisophthalic acid. This classic reaction, often referred to as Fischer esterification, involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated under reflux to drive the equilibrium towards the formation of the diester product. Water, a byproduct of the reaction, is removed to improve the yield. Upon completion, the excess methanol is removed, and the product is isolated and purified. This method is straightforward but depends on the commercial availability and cost of the 5-iodoisophthalic acid starting material.

Advanced Synthetic Strategies Utilizing this compound

The carbon-iodine bond in this compound is a key functional group that enables its use in a variety of modern, metal-catalyzed cross-coupling reactions. This reactivity makes it a valuable building block for the synthesis of complex, functionalized aromatic systems.

Palladium-catalyzed C–H activation is a powerful strategy in organic synthesis for the formation of C-C and C-heteroatom bonds directly from ubiquitous C-H bonds. While this field has expanded rapidly, specific examples detailing the use of this compound as a substrate in intermolecular C-H activation reactions are not widely documented in prominent literature. In principle, the aryl iodide could participate in catalytic cycles involving Pd(II)/Pd(IV) or other high-valent palladium species, potentially coupling with C-H bonds of a suitable partner. However, the more common application for aryl iodides like this compound is to serve as the electrophilic partner in cross-coupling reactions where the C-I bond is cleaved.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in the standard oxidative addition step of the catalytic cycle.

Sonogashira Coupling: This reaction has been successfully applied to this compound to form carbon-carbon bonds between the aromatic ring and a terminal alkyne. For instance, it has been used in the synthesis of dimethyl 5-ethynylisophthalate. In a typical procedure, this compound is reacted with a protected alkyne, such as 2-methyl-3-butyn-2-ol, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), with an amine base like triethylamine. nih.gov This reaction is fundamental for creating rigid, linear extensions from the aromatic core.

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most versatile methods for forming biaryl compounds. harvard.edutcichemicals.comnih.govresearchgate.net this compound can be coupled with various aryl or vinyl boronic acids or their esters under palladium catalysis. This reaction pathway is implied in the synthesis of biphenyl-3,4',5-tricarboxylic acid from this compound, which would involve a Suzuki coupling followed by hydrolysis of the ester groups. chemdad.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄) to facilitate the transmetalation step.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org Aryl iodides are highly reactive substrates for this transformation. This compound could, in principle, be coupled with a wide range of primary or secondary amines using a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide). This would provide direct access to N-aryl products, converting the iodo-substituted compound into various 5-amino-isophthalate derivatives. Despite the high potential, specific, detailed examples of this reaction on this compound are not prevalent in the surveyed literature.

Table 2: Cross-Coupling Reactions Utilizing this compound

Reaction Coupling Partner Key Reagents Product Type
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Amine base Aryl-alkyne
Suzuki Aryl/Vinyl Boronic Acid Pd catalyst, Phosphine ligand, Base Biaryl / Aryl-alkene
Buchwald-Hartwig Primary/Secondary Amine Pd catalyst, Phosphine ligand, Strong Base Aryl-amine

This is an interactive data table. Explore the different cross-coupling reactions.

The conversion of the aryl iodide functionality of this compound into a boronic acid or ester is a crucial transformation, as it reverses the polarity of the substrate for subsequent Suzuki couplings (turning it from the electrophile into the nucleophile). This is typically achieved through a Miyaura borylation reaction. organic-chemistry.org In this process, the aryl iodide is reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base such as potassium acetate (KOAc). organic-chemistry.orglookchem.com This reaction yields 3,5-bis(methoxycarbonyl)phenylboronic acid pinacol (B44631) ester, a stable and versatile intermediate that can be used in a wide array of Suzuki coupling reactions to construct more complex molecules. chemdad.com

Derivatization and Chemical Transformations of this compound

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its iodo-substituent and its two ester functionalities. These reactive sites allow for a range of chemical transformations, enabling the construction of more complex molecules. Key derivatizations include hydrolysis of the ester groups, palladium-catalyzed cross-coupling reactions at the C-I bond to form carbon-carbon bonds, and other functionalizations that pave the way for intricate molecular architectures.

Hydrolysis to 5-Iodoisophthalic Acid

The conversion of this compound to its corresponding dicarboxylic acid, 5-iodoisophthalic acid, is a fundamental transformation. This reaction is typically achieved through base-catalyzed hydrolysis. The process involves treating the diester with a strong base, such as sodium hydroxide (B78521), in a suitable solvent system like aqueous methanol. The reaction proceeds by nucleophilic attack of hydroxide ions on the carbonyl carbons of the ester groups, leading to the cleavage of the ester bonds and the formation of the disodium (B8443419) salt of the carboxylic acid. Subsequent acidification protonates the carboxylate groups to yield the final 5-iodoisophthalic acid product.

A typical procedure involves dissolving this compound in methanol, followed by the addition of an aqueous sodium hydroxide solution. chemicalbook.com The mixture is then heated to facilitate the reaction, which is often carried out under an inert atmosphere to prevent any potential side reactions. chemicalbook.com

Table 1: Representative Hydrolysis of this compound

Reactant Reagents Solvent Conditions Product

Data sourced from ChemicalBook. chemicalbook.com

Conversion to Ethynyl (B1212043) Analogs

The iodine atom on the aromatic ring of this compound is a key functional group for forming new carbon-carbon bonds through cross-coupling reactions. A significant transformation is its conversion to an ethynyl group, yielding dimethyl 5-ethynylisophthalate. This is most commonly accomplished via the Sonogashira coupling reaction. scispace.comntu.edu.tw

The Sonogashira coupling involves the reaction of an aryl halide (in this case, this compound) with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (e.g., triethylamine). ntu.edu.tw The palladium catalyst, often a Pd(0) species formed in situ, facilitates the oxidative addition to the aryl-iodine bond. The copper(I) salt activates the terminal alkyne, and subsequent transmetalation and reductive elimination steps result in the formation of the aryl-alkyne bond. If a silyl-protected alkyne like TMSA is used, a subsequent deprotection step is required to yield the terminal ethynyl analog. The existence and crystal structure of the resulting product, dimethyl 5-ethynylisophthalate, have been documented in crystallographic databases. nih.gov

Table 2: Generalized Sonogashira Coupling for Ethynyl Analog Synthesis

Aryl Halide Alkyne Catalysts Base / Solvent Product Type

This table represents a generalized reaction scheme for Sonogashira coupling. scispace.comntu.edu.tw

Functionalization for Complex Molecular Architectures

The reactivity of the C-I bond in this compound makes it a valuable building block for creating larger, more complex molecules. Beyond the Sonogashira coupling, other palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are employed to construct biaryl systems and other elaborate structures. tcichemicals.com

For the Suzuki-Miyaura reaction, this compound can be converted into a boronic acid derivative, such as 3,5-bis(methoxycarbonyl)phenylboronic acid or its pinacol ester. chemdad.com This is typically achieved through a Miyaura borylation reaction with a diboron ester or by metal-halogen exchange followed by reaction with a borate (B1201080) ester. This boronic acid derivative can then be coupled with various aryl or heteroaryl halides under Suzuki conditions to form C-C bonds, providing a powerful tool for synthesizing complex organic materials and pharmaceutical intermediates. tcichemicals.com

Furthermore, this compound is a precursor for specialized functional molecules. For instance, it is used in the synthesis of prosthetic groups for labeling biomolecules, such as monoclonal antibodies. chemdad.com An example is its use in preparing succinimidyl 3-iodobenzoate (B1234465) (SIB) analogs which can be conjugated with chelating agents like DOTA for applications in radiolabeling and medical imaging. chemdad.com

Table 3: Examples of Derivatives for Complex Architectures

Precursor Reaction Type Key Reagents Resulting Derivative Application
This compound Miyaura Borylation Bis(pinacolato)diboron, Pd catalyst 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester chemdad.com Suzuki-Miyaura cross-coupling reactions tcichemicals.com

Structural Elucidation and Solid State Characteristics

Crystallographic Investigations of Dimethyl 5-iodoisophthalate

Crystallographic studies have been instrumental in defining the precise three-dimensional arrangement of atoms within the this compound molecule and its packing in the crystalline state.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₁₀H₉IO₄
Formula weight 320.07
Temperature (K) 143
Wavelength (Å) 0.71073
Crystal system Orthorhombic
Space group Pna2₁
a (Å) 7.7483 (2)
b (Å) 19.3451 (6)
c (Å) 7.2338 (2)
Volume (ų) 1084.29 (5)
Z 4
Density (calculated) (Mg m⁻³) 1.961
Absorption coefficient (mm⁻¹) 2.94
F(000) 616

Source: iucr.org

The conformation of the this compound molecule is characterized by a notable non-planarity. The planes of the two methyl carboxylate groups are tilted with respect to the central benzene (B151609) ring nih.govnih.gov. Specifically, the dihedral angles between the mean planes of the methyl carboxylate moieties and the benzene ring are 12.6(2)° and 6.0(2)° nih.goviucr.org. This twisted conformation is a key structural feature of the molecule in the solid state nih.gov.

Table 2: Selected Torsion Angles for this compound

Angle Value (°)
Dihedral angle (methyl carboxylate 1 - benzene ring) 12.6 (2)
Dihedral angle (methyl carboxylate 2 - benzene ring) 6.0 (2)

Source: nih.goviucr.org

As determined by single crystal X-ray diffraction, this compound crystallizes in the orthorhombic space group Pna2₁ nih.goviucr.org. The unit cell parameters have been precisely measured at a temperature of 143 K and are as follows: a = 7.7483 (2) Å, b = 19.3451 (6) Å, and c = 7.2338 (2) Å iucr.org. The unit cell volume is 1084.29 (5) ų, and there are four molecules (Z=4) per unit cell iucr.org.

Polymorphism and Isostructurality Studies

Recent research has uncovered the existence of polymorphism in this compound, a phenomenon where a compound can exist in multiple crystalline forms.

For the first time, two polymorphic forms of this compound, designated as Form A and Form B, have been discovered acs.orgfigshare.comacs.org. This finding is significant as it demonstrates that the compound can adopt different crystal packing arrangements acs.org. The characterization of these new forms was made possible through techniques such as sublimation, which allowed for the harvesting of single crystals suitable for structural determination acs.orgfigshare.comacs.org.

The formation of the different polymorphic forms of this compound is influenced by the crystallization conditions acs.org. Sublimation has been shown to be an effective method for obtaining both Form A and Form B acs.orgfigshare.comacs.org. Further studies are needed to fully elucidate the specific thermodynamic and kinetic factors that govern the selective crystallization of each polymorph.

Quantitative Analysis of Crystal Packing Similarities

Recent research has successfully identified and characterized different polymorphic forms of this compound, designated as Form A and Form B. acs.orgfigshare.com The discovery of these polymorphs was facilitated by techniques such as sublimation, which allowed for the rapid harvesting of single crystals suitable for structural determination. acs.orgfigshare.com

Quantitative analysis tools have been crucial in establishing the crystal packing similarities between these different forms. acs.orgfigshare.com Specifically, the similarities between a stable polymorph and a metastable form were evaluated, providing insight into the subtle energetic differences and transformational pathways between the crystalline states. acs.orgfigshare.com This type of analysis is fundamental for understanding polymorphic behavior and for the targeted design of crystalline materials with specific properties. acs.org

Supramolecular Interactions in the Crystalline State

The crystal structure of this compound is stabilized by a robust three-dimensional supramolecular network. nih.govnih.goviucr.org This intricate assembly arises from a combination of specific intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking, which together create a highly organized and stable crystalline lattice. nih.govnih.goviucr.org The molecule itself adopts a twisted conformation, with the methyl carboxylate groups tilted relative to the plane of the benzene ring at angles of 12.6(2)° and 6.0(2)°. nih.goviucr.org

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical Formula C₁₀H₉IO₄
Molecular Weight 320.08 g/mol
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 7.7483 Å, b = 19.3451 Å, c = 7.2338 Å
Z (Molecules/Unit Cell) 4

This data represents a specific crystalline form of the compound.

Iodine-Mediated Interactions (I···O=C)

A significant and defining feature of the crystal structure is the I···O=C interaction, a type of halogen bond. nih.govnih.goviucr.org This interaction, along with the hydrogen bonding network, plays a crucial role in stabilizing the crystal structure. nih.goviucr.org The iodine atom, due to its polarizability, engages with the oxygen atom of a carbonyl group from an adjacent molecule. These iodine-mediated contacts are a foundational component of the supramolecular aggregates, contributing significantly to the formation of the three-dimensional structure. nih.goviucr.org

π-π Arene Stacking Interactions

The supramolecular assembly is further reinforced by π-π arene stacking interactions. nih.goviucr.org These interactions occur between the aromatic rings of adjacent molecules, contributing to the cohesion of the crystal structure. nih.gov In one determined structure, a centroid-centroid distance of 4.149(2) Å was measured for these π-π stacking interactions. nih.goviucr.org This type of non-covalent bond helps to link the molecular chains and strands established by hydrogen and halogen bonding, ultimately solidifying the three-dimensional supramolecular network. nih.goviucr.org

Table 2: Supramolecular Interaction Parameters

Interaction TypeDescriptionGeometric Parameter
C-H···O Hydrogen Bond Links molecules into strands and networks. nih.goviucr.org-
I···O=C Halogen Bond A key stabilizing interaction in the 3D network. nih.goviucr.org-
π-π Arene Stacking Connects molecular aggregates. nih.goviucr.orgCentroid-Centroid Distance: 4.149(2) Å nih.goviucr.org

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of dimethyl 5-iodoisophthalate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic and methyl protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as two signals in the downfield region. rsc.org A triplet is observed around δ 8.26 ppm, which corresponds to the single proton at the C-2 position, coupled to the two equivalent protons at C-4 and C-6. rsc.org These two equivalent protons resonate as a doublet at approximately δ 8.53 ppm. rsc.org The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) give rise to a sharp singlet further upfield, typically around δ 3.94 ppm. rsc.orgacs.org The integration of these signals (1:2:6) confirms the proton ratio in the molecule.

¹H NMR Chemical Shift Data for this compound in CDCl₃. rsc.org
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.53d (doublet)1.42HH-4, H-6
8.26t (triplet)1.41HH-2
3.94s (singlet)N/A6H-OCH₃

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. The spectrum for this compound shows six distinct carbon signals. rsc.org The carbonyl carbons of the two ester groups are the most deshielded, appearing at approximately δ 165.2 ppm. rsc.org The aromatic carbons show signals at δ 142.9 ppm (C-4, C-6), δ 132.6 ppm (C-1, C-3), and δ 130.5 ppm (C-2). rsc.org The carbon atom directly bonded to the iodine (C-5) is significantly shielded and appears at a characteristic upfield chemical shift of around δ 93.8 ppm. rsc.org The carbon atoms of the two equivalent methoxy groups are observed at approximately δ 53.1 ppm. rsc.org

¹³C NMR Chemical Shift Data for this compound in CDCl₃. rsc.orgacs.org
Chemical Shift (δ) ppmAssignment
165.2C=O
142.9C-4, C-6
132.6C-1, C-3
130.5C-2
93.8C-5
53.1-OCH₃

NMR spectroscopy serves as an indispensable tool for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. For instance, during its synthesis via the Sandmeyer reaction from dimethyl 5-aminoisophthalate, ¹H NMR can be used to follow the disappearance of the starting material's signals and the appearance of the product's characteristic aromatic and methyl peaks. rsc.org This allows for real-time or quasi-real-time tracking of the reaction's conversion rate. rptu.de

Furthermore, NMR is a powerful method for determining the purity of the isolated this compound. ox.ac.uk By integrating the signals corresponding to the compound against those of any residual solvents or synthetic precursors, a quantitative assessment of purity can be made. ox.ac.uk The absence of extraneous peaks in both ¹H and ¹³C spectra is a strong indicator of high purity. bwise.kr In studies where this compound is used as a starting material, such as in Suzuki cross-coupling reactions, ¹H NMR monitoring can confirm its consumption and the formation of the subsequent product. scispace.com Similarly, in degradation studies, NMR spectroscopy has been used to monitor the breakdown of the compound. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition.

Under Electron Ionization (EI) conditions, this compound readily forms a molecular ion (M⁺). rsc.org EI-MS is a hard ionization technique that provides the exact molecular weight of the compound. rsc.org The mass spectrum typically shows an abundant molecular ion peak at a mass-to-charge ratio (m/z) of 320, which corresponds to the molecular weight of the compound (C₁₀H₉IO₄). rsc.org High-Resolution Mass Spectrometry (HRMS) using EI can be employed to confirm the elemental composition. For C₁₀H₉IO₄, the calculated m/z for the molecular ion is 319.9546, which closely matches experimentally observed values. rsc.org Fragmentation patterns, which are characteristic of the molecule's structure, can also be observed, although the molecular ion is often abundant. researchgate.net

Vibrational Spectroscopy and Other Optical Methods

UV/Vis spectroscopy serves as a non-destructive and effective tool for real-time monitoring of chemical processes involving this compound. It is used to track the degradation of the compound in aqueous environments. researchgate.net The principle of this application relies on Beer-Lambert's law, where the absorbance of light by the compound at a characteristic wavelength is directly proportional to its concentration. The aromatic ring and carbonyl groups in this compound act as chromophores, absorbing UV light at specific wavelengths.

During a degradation process, the molecular structure is altered or broken down, leading to a decrease in the concentration of the original compound. This change is observed as a decrease in the absorbance peak over time. For related compounds like dimethyl phthalate (B1215562) (DMP), the characteristic absorption peak around 230 nm diminishes as degradation proceeds. researchgate.net A similar approach is applied to this compound, where monitoring the intensity of its specific absorption maxima provides kinetic data on its degradation. researchgate.net

Reaction TimeNormalized Absorbance at λmax (Hypothetical)Degradation Percentage
T01.000%
T10.1090%
T20.0595%
T30.0199%

Table 2: Illustrative data showing the principle of UV/Vis spectroscopy for monitoring the degradation of this compound, based on reported degradation percentages. researchgate.net

A significant finding in the study of this compound is the discovery of its ability to exist in different solid-state forms, a phenomenon known as polymorphism. Research has confirmed the existence of at least two distinct polymorphs, designated as Form A and Form B. acs.orgfigshare.com This discovery is crucial as different polymorphs of a compound can exhibit different physical properties, such as solubility and stability.

Raman spectroscopy is a powerful and non-destructive analytical technique ideally suited for the characterization and differentiation of these polymorphs. nist.gov Each crystalline form has a unique lattice structure, which results in distinct vibrational modes. These differences are particularly evident in the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹), which corresponds to lattice vibrations (phonons). By analyzing the positions and intensities of these characteristic Raman bands, one can unambiguously identify and distinguish between Form A and Form B. This makes Raman spectroscopy an invaluable tool for quality control and solid-state research of this compound.

PolymorphDiscovery MethodPrinciple of Raman Characterization
Form ASublimation, Single-Crystal X-ray DiffractionExhibits a unique set of Raman spectral bands, especially in the low-frequency lattice vibration region, that are distinct from Form B.
Form BSublimation, Single-Crystal X-ray DiffractionPresents a characteristic Raman spectrum with different peak positions and/or intensities in the phonon region compared to Form A.

Table 3: Known polymorphs of this compound and the principle of their characterization using Raman spectroscopy. acs.orgfigshare.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for elucidating the electronic nature of dimethyl 5-iodoisophthalate. These calculations provide a detailed picture of electron distribution and its influence on the molecule's reactivity and ability to form non-covalent bonds.

Molecular Electrostatic Potentials and Halogen Bonding Propensity

The molecular electrostatic potential (MEP) is a valuable descriptor for predicting how a molecule will interact with other chemical species. uni-muenchen.denih.gov For this compound, MEP calculations reveal a region of positive electrostatic potential, often termed a σ-hole, on the iodine atom along the axis of the carbon-iodine bond. researchgate.net This positive region signifies the iodine atom's ability to act as a halogen bond donor, attracting electron-rich atoms or molecules. researchgate.netbeilstein-journals.org The presence of electron-withdrawing ester groups on the aromatic ring enhances the positive character of this σ-hole, thereby increasing the propensity for halogen bonding. umich.edumdpi.com The strength and directionality of these halogen bonds are critical in determining the supramolecular architecture in the solid state. beilstein-journals.org

Key Features of Molecular Electrostatic Potential (MEP) for this compound
FeatureDescriptionSignificance
σ-hole on IodineA region of positive electrostatic potential on the iodine atom. researchgate.netIndicates a strong propensity to act as a halogen bond donor. researchgate.netbeilstein-journals.org
Electron-Withdrawing Ester GroupsEnhance the positive potential of the σ-hole. umich.edumdpi.comIncreases the strength of potential halogen bonds.
Negative Potential RegionsLocated around the oxygen atoms of the carbonyl groups.Indicate sites for electrophilic attack or hydrogen bond acceptance.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the properties of medium-sized molecules like this compound. chemrxiv.org It offers a good balance between accuracy and computational cost for predicting molecular structures and interactions.

Prediction of Molecular Conformations

DFT calculations have been successfully employed to determine the preferred three-dimensional structure of this compound. nih.govnih.gov These studies have shown that the molecule adopts a twisted conformation where the planes of the methyl carboxylate groups are tilted with respect to the benzene (B151609) ring. nih.govnih.goviucr.org This deviation from planarity is a result of the steric and electronic effects introduced by the iodine substituent and the ester groups. nih.gov In contrast, the related compound dimethyl 5-ethynylisophthalate has a perfectly planar molecular framework. nih.govnih.goviucr.org

Predicted Conformational Data for this compound
ParameterValueReference
Molecular ConformationTwisted nih.govnih.goviucr.org
Tilt Angle of Methyl Carboxylate Groups12.6(2)° and 6.0(2)° with respect to the benzene ring iucr.org

Simulation of Non-Covalent Interactions

DFT calculations are instrumental in simulating and quantifying the non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. chemrxiv.org The crystal structure of this compound is stabilized by a three-dimensional network of intermolecular interactions, including C—H···O hydrogen bonds and, notably, I···O halogen bonds. nih.govnih.goviucr.org The iodine atom's ability to participate in halogen bonding is a key factor in the crystal packing. nih.gov DFT methods can accurately model the geometries and energies of these interactions, providing a deeper understanding of the forces driving the formation of the crystal lattice. researchgate.net

Computational Modeling of Material Properties

Computational modeling, often leveraging results from quantum chemical and DFT calculations, can be used to predict the potential material properties of this compound. By simulating the crystal packing, it is possible to understand how intermolecular interactions direct the formation of specific supramolecular architectures. nih.govmdpi.com This understanding is crucial for the rational design of new materials with desired properties. For instance, the specific arrangement of molecules in the solid state, influenced by halogen and hydrogen bonding, can impact properties such as porosity and luminescence. mdpi.com While experimental data on the material properties of pure this compound are limited, computational models provide a theoretical foundation for exploring its potential in the development of functional materials, such as metal-organic frameworks (MOFs). mdpi.com

Adsorption Site and Binding Energy Calculations in Porous Materials

Computational investigations focusing on the adsorption sites and binding energies of this compound as a guest molecule within porous materials are not available in the reviewed scientific literature. Research involving this compound is primarily centered on its use as a linker or building block for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The subsequent computational analyses of these resulting porous structures focus on their interactions with other guest molecules, such as various gases, rather than with the this compound linker itself.

Research Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial in determining the final properties of the MOF.

Dimethyl 5-iodoisophthalate as a Key Organic Linker Precursor

This compound serves as a vital precursor for the synthesis of the 5-iodoisophthalate (5-iip) linker. mdpi.comresearchgate.net The presence of the iodine atom in the linker is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that can be used to fine-tune the properties of the resulting MOFs. mdpi.comresearchgate.net This strategic use of an iodinated derivative of the common isophthalate (B1238265) linker opens up possibilities for creating MOFs with specific functionalities. mdpi.comresearchgate.net

The synthesis of MOFs typically involves the reaction of a metal salt with the organic linker under solvothermal conditions. rsc.org In the case of 5-iodoisophthalate-based MOFs, this compound is first hydrolyzed to 5-iodoisophthalic acid, which then acts as the linker in the MOF synthesis. acs.org

Synthesis and Characterization of MOFs with Tunable Topologies

Researchers have successfully synthesized and characterized a variety of MOFs using the 5-iodoisophthalate linker, demonstrating the versatility of this precursor. researchgate.net For instance, coordination polymers of lanthanides such as Gadolinium (Gd) and Dysprosium (Dy) with 5-iodoisophthalate have been prepared and their crystal structures determined by X-ray diffraction. mdpi.comresearchgate.net Interestingly, the resulting homometallic complexes, [Gd2(5-iip)3(DMF)4]·0.4DMF and [Dy2(5-iip)3DMF2]·0.33DMF, exhibit different structural types despite their similar compositions. researchgate.net

The synthesis often involves solvothermal methods, reacting the corresponding metal nitrate (B79036) with 5-iodoisophthalic acid in a solvent like N,N-dimethylformamide (DMF). rsc.orgresearchgate.net The resulting crystalline structures can be characterized using techniques such as single-crystal and powder X-ray diffraction, thermogravimetric analysis, and nuclear magnetic resonance (NMR). researchgate.netsc.edu The ability to create different topologies by varying the metal ion or reaction conditions highlights the tunability offered by this linker. mdpi.comresearchgate.netnih.gov

Gas Adsorption and Separation Performance (e.g., Propylene (B89431)/Propane (B168953) Sieving)

A significant application of MOFs derived from this compound lies in gas adsorption and separation, particularly for challenging separations like propylene from propane. nih.govacs.org The precise control over pore size and functionality within the MOF structure allows for molecular sieving effects. nih.govnih.gov

For example, a designer microporous MOF, Y-abtc, has demonstrated the ability to completely separate propane from propylene. nih.gov This material adsorbs propylene with fast kinetics but entirely excludes the slightly larger propane molecule due to selective size exclusion. nih.gov Breakthrough experiments have confirmed that this process can yield polymer-grade propylene (99.5%). nih.gov Another MOF, JNU-3a, features narrow channels with orthogonal pockets that selectively trap propylene, allowing propane to pass through, achieving 99.5% pure propylene from a 50-50 mixture. acs.org While these specific MOFs may not directly use the 5-iodoisophthalate linker, they exemplify the principle of using tailored MOF structures for efficient gas separation, a goal that the tunable properties of 5-iodoisophthalate-based MOFs can contribute to. The development of ultramicroporous carbon adsorbents derived from MOFs has also shown exceptional performance in propylene/propane separation, achieving a very high uptake ratio. nih.govresearchgate.net

MOF/MaterialSeparation PrinciplePropylene Purity AchievedReference
Y-abtcSelective Size Exclusion99.5% nih.gov
JNU-3aSelective Adsorption in Pockets99.5% acs.org
C-CDMOF-2-700Molecular SievingHigh C3H6/C3H8 uptake ratio nih.govresearchgate.net

Luminescent Properties in Lanthanide-Based MOFs

The incorporation of lanthanide ions into MOFs synthesized from 5-iodoisophthalate has led to materials with interesting luminescent properties. mdpi.comresearchgate.netmdpi.com Lanthanide MOFs (LnMOFs) are known for their characteristic sharp emission bands, long lifetimes, and high color purity. mdpi.com The 5-iodoisophthalate linker can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light. mdpi.com

Researchers have prepared heterometallic lanthanide MOFs containing both Gadolinium (Gd) and Dysprosium (Dy), or Europium (Eu) and Dysprosium. mdpi.comresearchgate.net By varying the ratio of the lanthanide metals, the luminescent properties of the resulting MOFs can be tuned. mdpi.comresearchgate.net For example, the [GdxDy2−x(5-iip)3DMF2]·0.33DMF series has been shown to be a promising source of white light emission. mdpi.comresearchgate.net The introduction of even small amounts of Eu3+ ions can shift the emission to red. mdpi.comresearchgate.net These tunable luminescent properties make these materials promising for applications in chemical sensing, lighting, and displays. mdpi.comnih.gov

Electrochemical Applications and Stability Enhancements in MOFs

MOFs and their derivatives are increasingly being explored for electrochemical applications, including supercapacitors, batteries, and electrocatalysis. rsc.orgnih.govvt.edu The high surface area and porous nature of MOFs are advantageous for these applications, providing ample sites for electrochemical reactions and ion transport. nih.govvt.edu

While specific research on the electrochemical applications of MOFs derived directly from this compound is emerging, the general principles apply. The stability of MOFs is a critical factor for their performance in electrochemical devices. The introduction of halogen bonding through the use of the 5-iodoisophthalate linker could potentially enhance the structural stability of the MOF, which is beneficial for long-term cycling in batteries and supercapacitors. mdpi.comresearchgate.net Furthermore, MOFs can be used as precursors to create porous carbon materials with high surface areas and tailored pore structures, which are excellent electrode materials. nih.govmdpi.com For instance, Zn-MOF derived from waste PET has been successfully used as an active material for supercapacitors, demonstrating excellent specific capacitance and cyclic stability. jksus.org

Electrochemical Processes and Waste Upcycling

A promising and sustainable application of this compound chemistry is in the upcycling of waste materials, particularly polyethylene (B3416737) terephthalate (B1205515) (PET). PET can be chemically broken down into its constituent monomers, including terephthalic acid or its derivatives. mdpi.comnih.gov This depolymerization process can be followed by the synthesis of valuable materials like MOFs. researchgate.netchemrxiv.org

The process can be either direct, where PET is reacted in a one-pot synthesis to form the MOF, or indirect, where the PET is first depolymerized to a purified monomer which is then used to synthesize the MOF. mdpi.com For example, waste PET bottles have been successfully used as a source for the organic linker to synthesize MOF-5 (a zinc-based MOF), which has shown excellent performance as a supercapacitor material. jksus.org This approach not only addresses the environmental problem of plastic waste but also provides a low-cost feedstock for the production of high-performance materials for energy storage applications. jksus.orgchemrxiv.org

Role in Electrochemical Periodate (B1199274) Production and Regeneration

This compound has been utilized as a model contaminant in studies focused on the robust, self-cleaning electrochemical production and recycling of periodate. researchgate.netnih.gov Periodate is a powerful platform oxidizer that can be generated electrochemically, often at boron-doped diamond (BDD) anodes. nih.govresearchgate.net A significant challenge in recycling periodate from industrial applications is the presence of organic impurities in the recovered iodate (B108269) and other iodo species. researchgate.netnih.gov

Research has demonstrated that the electrochemical re-oxidation of iodate to periodate is not hindered by the presence of organic impurities like this compound. researchgate.netnih.gov In a hydroxyl-mediated environment, these organic compounds are simultaneously degraded during the electrosynthesis process. researchgate.netnih.gov This dual-purpose process allows for the continuous regeneration of pure periodate even from contaminated streams, showcasing the robustness of the electrochemical system. researchgate.net

Degradation of this compound as a Model Organic Impurity

The degradation of this compound serves as a prime example of how organic impurities are handled during electrochemical periodate synthesis. The process, often termed "cold combustion," effectively breaks down the organic molecules into carbon dioxide (CO2) and water (H2O). researchgate.netnih.govresearchgate.net This provides a self-cleaning mechanism that runs orthogonally to the periodate synthesis. researchgate.net

In a representative study, the degradation of this compound was monitored using techniques such as UV/Vis spectroscopy, NMR spectroscopy, and mass spectrometry. researchgate.netnih.gov The findings demonstrated a direct correlation between the extent of organic impurity degradation and the amount of periodate generated. researchgate.net

Table 1: Degradation of this compound during Electrochemical Periodate Generation

Initial Concentration of this compoundDegradation EfficiencyPeriodate Generated (kilo equiv.)
2 mM90%0.042
2 mM95%0.054
2 mM99%0.082

This table presents data from a study demonstrating the simultaneous degradation of an organic impurity and the generation of periodate. researchgate.netnih.gov

Upcycling of Organoiodine Waste Streams

The electrochemical process involving this compound also represents a significant advancement in waste upcycling. researchgate.net Organoiodine compounds, which can be present in industrial waste from applications like contrast media, are typically challenging to manage. researchgate.netnih.govresearchgate.net

Instead of being treated as waste, these iodo-containing organic streams can be fed directly into the periodate generation system. researchgate.netnih.gov The process not only degrades the organic component but also utilizes the iodine atom, incorporating it into the valuable periodate oxidizer. researchgate.netresearchgate.net This approach effectively transforms a potential environmental liability into a valuable chemical product, demonstrating a circular economy model within chemical synthesis. researchgate.netnih.gov

Biomedical and Medicinal Chemistry Research Applications

In the fields of biomedical and medicinal chemistry, this compound functions as a crucial building block and precursor for synthesizing complex molecules with potential therapeutic applications.

Precursor in the Synthesis of Proteomics Research Agents

This compound is identified as a dicarboxyl iodobenzene (B50100) compound specifically used in proteomics research. scbt.com Its structure provides a reactive iodine atom and two ester functionalities, making it a versatile precursor for creating more complex agents for studying proteins.

Building Block for Viral Entry Inhibitors (e.g., EV-A71, HIV)

A significant application of this compound is in the synthesis of novel antiviral agents that inhibit the entry of viruses such as Human Immunodeficiency Virus (HIV) and Enterovirus A71 (EV-A71) into host cells. researchgate.netcsic.es EV-A71 is a primary cause of hand, foot, and mouth disease, which can lead to severe neurological complications in children. nih.govnih.gov

Researchers have developed potent inhibitors containing multiple tryptophan (Trp) residues attached to a central scaffold. csic.es The antiviral activity of these molecules is critically dependent on the presence of an isophthalic acid moiety attached to the indole (B1671886) ring of the tryptophan residues. researchgate.netcsic.es this compound is used as a key reagent in the C2 arylation process to introduce this essential functionality onto the tryptophan scaffold. csic.es Previous structure-activity relationship (SAR) studies have shown that both the aromatic character and the negatively charged carboxylate groups of the isophthalate are beneficial for anti-HIV and anti-EV-A71 activity. csic.es These compounds function by interacting with viral surface proteins—glycoprotein gp120 in HIV and the capsid protein VP1 in EV-A71—thereby blocking the virus from binding to host cell receptors. csic.esnih.gov

Other Emerging Applications in Functional Materials

Beyond its role in electrochemistry and medicine, this compound is emerging as a valuable precursor for creating advanced functional materials. One notable application is in the synthesis of flexible metal-organic frameworks (MOFs). acs.org

In one study, this compound was synthesized as an intermediate in the creation of a 5,5′-thiodiisophthalic acid linker. acs.org This flexible, sulfur-containing linker was then used to construct novel MOFs with cobalt, copper, and zinc. These materials exhibit a "gate-opening" adsorption mechanism, a desirable property for selective gas sorption, which is attributed to the flexibility of the linker derived from the isophthalate structure. acs.org This demonstrates the potential of using this compound as a starting point for designing sophisticated materials with tailored properties for applications in gas storage and separation. acs.org

Development of Flexible Optical Solid-State Systems

Recent research has highlighted the potential of this compound in the field of advanced optical materials. nii.ac.jp The study of its polymorphic behavior, which is the ability of a solid material to exist in more than one crystal structure, has revealed properties that are promising for the creation of new flexible optical solid-state systems. nii.ac.jprsc.org

Sublimation techniques have successfully been used to isolate two distinct polymorphs of this compound, designated as Form A and Form B. nii.ac.jpnih.gov The ability to control the formation of these different crystalline structures is significant because the crystal packing, molecular conformation, and intermolecular interactions directly influence the material's physical properties, including its luminescence. nii.ac.jp By achieving regulation of the light-emitting characteristics through halogen substitution and polymorphic control, researchers have laid the groundwork for designing novel solid-state systems that are both flexible and optically active. nii.ac.jprsc.org This breakthrough could inspire future developments in areas requiring adaptable and responsive optical components. nii.ac.jp

Anode Materials for Energy Storage (e.g., Li-ion Batteries)

While this compound is a versatile precursor for various functional materials, its specific role as a direct precursor for anode materials in lithium-ion batteries is not extensively documented in current research literature. However, the broader class of aromatic carboxylate compounds, to which it belongs, has been investigated for this purpose. mdpi.combohrium.com Organic anode materials are of growing interest due to their potential for structural diversity, high theoretical capacity, and reliance on abundant elements. bohrium.comsc.edu

Research into related organic salts, such as lithium terephthalate, has shown that conjugated carboxylates can function as anode materials, reversibly reacting with lithium ions. mdpi.com These materials offer the advantage of enhanced thermal stability compared to traditional carbon anodes, which could lead to safer Li-ion cells. mdpi.com A project aimed at creating a new anode for Li-ion batteries proposed a synthetic route that involved this compound as an intermediate to produce a corannulene-based metal-organic framework (MOF), citing the potential for porous materials to improve the rate performance of batteries. sigmaaldrich.com Although this illustrates its use in the synthesis of more complex structures intended for energy storage applications, the direct conversion of this compound to an active anode material remains an area for further exploration.

Compound Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource(s)
CAS Number 51839-15-7 sigmaaldrich.commdpi.comoaes.cc
Molecular Formula C₁₀H₉IO₄ mdpi.comsigmaaldrich.comoaes.cc
Molecular Weight 320.08 g/mol mdpi.comsigmaaldrich.comoaes.cc
Melting Point 103–105 °C chemrevlett.com
Boiling Point 160 °C at 1 mmHg sigmaaldrich.commdpi.com
Appearance Pale beige or pale yellow solid mdpi.comchemrevlett.com
Solubility Slightly soluble in Chloroform (B151607) and Methanol (B129727) (when heated) mdpi.com

Synthesis and Spectroscopic Data

This compound is commonly synthesized from Dimethyl 5-aminoisophthalate. The synthesis involves a diazotization reaction where the amino group is treated with an acidic solution of sodium nitrite (B80452) at low temperatures, followed by the introduction of potassium iodide to substitute the diazonium group with iodine. chemrevlett.comsciengine.com The resulting product is often purified by column chromatography and recrystallization. chemrevlett.com

Spectroscopic Data Values
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.53 (d, J = 1.4 Hz, 2H), 8.26 (t, J = 1.4 Hz, 1H), 3.94 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.2, 142.9, 132.6, 130.5, 93.8, 53.1
Mass Spec. (HRMS-EI) m/z: Calculated for C₁₀H₉O₄I (M⁺): 319.9546, Found: 319.9546
(Source: chemrevlett.com)

Crystallographic and Structural Information

Detailed crystallographic studies have provided significant insight into the solid-state structure of this compound.

Structural Property Description
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Parameters a = 7.7483 Å, b = 19.3451 Å, c = 7.2338 Å
Molecular Conformation The molecule has a twisted conformation where the planes of the two methyl carboxylate groups are tilted with respect to the central benzene (B151609) ring. chinesechemsoc.orgnih.gov
Intermolecular Interactions The crystal structure is stabilized by a 3D network of non-covalent bonds, including C-H⋯O=C hydrogen bonds and notable I⋯O=C halogen bonds. chinesechemsoc.org
(Source: bohrium.comchinesechemsoc.orgnih.gov)

Mechanistic Insights and Reaction Dynamics

Mechanistic Pathways of Degradation Reactions

The degradation of Dimethyl 5-iodoisophthalate can be achieved in a hydroxyl-mediated environment, particularly within electrochemical processes. nih.gov In such systems, organic compounds are broken down, ultimately forming carbon dioxide (CO₂) and water (H₂O). nih.govresearchgate.net This process is a key feature of the self-cleaning mechanism in the electrochemical recycling of periodate (B1199274), a powerful oxidizing agent. nih.gov The presence of organic impurities, such as this compound, does not impede the electrochemical re-oxidation of used periodate on boron-doped diamond (BDD) anodes. nih.gov Instead, the highly reactive hydroxyl radicals generated in the system effectively mineralize the organic molecule.

The hydroxyl-mediated degradation pathway is often referred to as "cold combustion." nih.govresearchgate.net This term describes the efficient oxidation and breakdown of organic compounds at or near ambient temperatures, without the need for high-temperature incineration. This process provides conditions that are orthogonal to periodate synthesis, allowing for the simultaneous purification of the periodate solution and the degradation of organic contaminants. nih.gov

As a model contaminant in the electrochemical production of periodate, this compound has demonstrated high degradation efficiencies. researchgate.net The process was monitored using techniques such as UV/Vis spectroscopy, NMR spectroscopy, and mass spectrometry. nih.gov The degradation efficiency is directly related to the amount of periodate generated, showcasing the process's dual utility in both chemical synthesis and waste remediation. nih.govresearchgate.net

Degradation Efficiency of this compound (2 mM) in an Electrochemical Periodate System. nih.govresearchgate.net
Degradation Efficiency (%)Kilo Equivalents of para-Periodate Generated
90%0.042
95%0.054
>99%0.082

Elucidation of Catalyst-Mediated Reaction Mechanisms

This compound is a versatile substrate and intermediate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. google.commdpi.com The general mechanism for these reactions, including the Heck and Suzuki-type couplings, proceeds through a well-established catalytic cycle involving a palladium(0) species. bath.ac.ukrsc.org

The catalytic cycle typically involves the following key steps:

Oxidative Addition : The cycle initiates with the oxidative addition of the organohalide, in this case, this compound, to a palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar palladium(II) complex. bath.ac.uk The palladium center is oxidized from the 0 to the +2 state.

Transmetallation or Olefin Insertion : In Suzuki-type couplings, the next step is transmetallation, where an organoboron compound (like a boronic acid derivative) exchanges its organic group with the halide on the palladium(II) complex. sc.edu In the Mizoroki-Heck reaction, an olefin coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. rsc.orgresearchgate.net The regiochemistry of this insertion can be influenced by the solvent and the nature of the ligands on the palladium catalyst. mdpi.com

Reductive Elimination : The final step is reductive elimination, where the two organic fragments are coupled together, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. bath.ac.uk

This mechanistic pathway is highly efficient and allows for the synthesis of complex molecules under relatively mild conditions. mdpi.com For instance, this compound has been coupled with 2-cyanophenyl zinc bromide using a tetrakis(triphenylphosphine)palladium(0) catalyst. google.com It is also used in palladium-catalyzed C-H activation reactions to arylate tryptophan derivatives, demonstrating the mechanism's applicability to complex biomolecules. researchgate.netmdpi.com

Adsorption and Diffusion Mechanisms in Porous Materials

Derivatives of this compound are crucial building blocks in the synthesis of advanced porous materials, such as metal-organic frameworks (MOFs) and other porous coordination polymers (PCPs). mdpi.comunist.ac.kr These materials possess high surface areas and tunable pore structures, making them ideal for gas storage and separation. bohrium.com A particularly interesting behavior observed in some of these frameworks is the "gate-opening" phenomenon, a dynamic structural transformation in response to external stimuli like pressure or temperature. nii.ac.jpnih.gov

This phenomenon is critical for achieving selective gas adsorption. The framework can exist in a "closed" state with small pore apertures, blocking the entry of gas molecules. nih.gov Upon exposure to a specific gas (the adsorbate) at a certain pressure or temperature, the framework undergoes a cooperative structural change, leading to an "open" phase with larger pore entrances that allow the gas to be adsorbed. nih.gov This transition can be abrupt or gradual. nih.gov

A cooperatively dynamic PCP, designated FDC-4a, was synthesized using a ligand derived from this compound. nih.gov This material exhibits a diffusion-rate sieving mechanism for separating propylene (B89431) (C₃H₆) and propane (B168953) (C₃H₈). The framework's global dynamics (gate-opening) are triggered by C₃H₆ adsorption, while local dynamics of the gate-forming constituents regulate the much slower diffusion of C₃H₈. nih.gov This dual-functionality allows for highly efficient kinetic separation, where one gas is adsorbed much more quickly than the other, a mechanism distinct from traditional thermodynamic or size-exclusive sieving. unist.ac.krnih.gov


Diffusion Regulation of Guest Molecules

While direct experimental studies on the diffusion regulation of guest molecules specifically within the crystalline structure of this compound are not extensively documented, the architecture of its supramolecular assembly suggests a potential for such phenomena. The regulation of guest molecule diffusion in crystalline solids is intrinsically linked to the nature of the porous network, the flexibility of the host framework, and the interactions between the host and the guest molecules.

In analogous flexible coordination polymers and metal-organic frameworks (MOFs), guest diffusion is often controlled by dynamic structural transformations of the host material. mdpi.comrsc.org These transformations, such as "gate-opening" and "breathing," are triggered by external stimuli, including the presence of specific guest molecules. rsc.org The sorption of guests can induce significant changes in the host's pore size and shape, thereby regulating the uptake and transport of molecules. For instance, some frameworks exhibit stepped sorption isotherms, where a sharp increase in guest uptake occurs at a specific pressure, indicating a cooperative structural transition from a non-porous to a porous phase. rsc.org

The crystal structure of this compound is characterized by a dense three-dimensional network held together by a combination of C—H⋯O hydrogen bonds and I⋯O halogen bonds. This intricate network does not form large, open channels typical of porous materials. However, the possibility of subtle structural dynamics in response to guest molecules cannot be entirely dismissed. The flexibility of the methyl carboxylate groups, which are tilted with respect to the benzene (B151609) ring, could allow for minor conformational adjustments upon interaction with guest molecules.

Furthermore, the diffusion of guest molecules in similar host-guest systems has been quantified using techniques like diffusion-ordered spectroscopy (DOSY), which can provide diffusion coefficients for guest molecules within a host system. nih.gov Such studies on systems analogous to this compound could provide valuable insights into the potential mechanisms of diffusion regulation.

Supramolecular Assembly Mechanisms

The supramolecular assembly of this compound is a well-defined process governed by a concert of specific and directional non-covalent interactions, leading to a stable three-dimensional crystalline architecture. The primary driving forces behind this assembly are carbon-hydrogen bonding and halogen bonding.

The crystal structure of this compound reveals that the molecules are organized into a three-dimensional network. This network is stabilized by a combination of C—H⋯O=C hydrogen bonds and I⋯O=C halogen interactions. The molecule itself adopts a twisted conformation, with the methyl carboxylate moieties being tilted out of the plane of the central benzene ring. This non-planar conformation is a key feature of its packing in the solid state.

The assembly can be understood by considering the hierarchy of interactions. The initial association of molecules is likely driven by the formation of hydrogen-bonded chains. Specifically, C—H groups from the benzene ring and the methyl groups can act as hydrogen bond donors to the carbonyl oxygen atoms of the ester groups, which serve as acceptors. These C—H⋯O interactions link the molecules into extended one-dimensional strands.

These primary strands are then further organized into a three-dimensional structure through two principal types of interactions:

I⋯O Halogen Bonding: The iodine atom at the 5-position of the isophthalate (B1238265) ring plays a critical role in the supramolecular assembly. It acts as a halogen bond donor, forming a directional interaction with the carbonyl oxygen atom of a neighboring molecule. This I⋯O=C interaction is a key structure-directing force, linking the hydrogen-bonded strands together. The strength of this interaction is dependent on the polarizability of the halogen atom, with iodine forming relatively strong halogen bonds. manchester.ac.ukmdpi.com

The combination of these interactions results in a robust and well-defined supramolecular framework. It has been noted that this compound can exist in at least two polymorphic forms, designated as Form A and Form B, indicating that slight variations in the crystallization conditions can lead to different packing arrangements and, consequently, different supramolecular architectures.

The following tables provide a summary of the key crystallographic and interaction data for the supramolecular assembly of this compound.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁

This data represents a common crystalline form of the compound.

Table 2: Key Intermolecular Interactions in the Supramolecular Assembly

Interaction TypeDonorAcceptorDescription
Hydrogen BondC—H (Aryl/Methyl)O=C (Ester)Formation of one-dimensional molecular strands.
Halogen BondC—IO=C (Ester)Cross-linking of molecular strands to form a 3D network.
π–π StackingBenzene RingBenzene RingContributes to the overall stability of the crystal packing.

Future Research Directions and Interdisciplinary Perspectives

Development of Green Chemistry Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govijnc.ir Research into the synthesis of Dimethyl 5-iodoisophthalate is increasingly guided by these principles.

Current synthesis often involves the diazotization of dimethyl 5-aminoisophthalate, followed by a reaction with potassium iodide. acs.orgutb.cz While effective, future research could focus on greener alternatives. One promising area is the development of electrochemical methods. Using electricity as a reagent is an environmentally benign and cost-effective technique that can drive chemical transformations. researchgate.net For instance, research has demonstrated the electrochemical degradation of this compound, suggesting the potential for electrosynthesis to create or modify the compound with greater sustainability. researchgate.net

Another approach involves improving upon existing methods. A two-step iodination process that uses milder reagents and conditions than the traditional Sandmeyer reaction has been shown to be an effective and more general process for creating monoiodinated arenes. nih.gov This method involves the formation of a diaryliodonium salt intermediate, which is then converted to the aryl iodide. nih.gov

Furthermore, green technologies like sublimation have been successfully used to discover and isolate polymorphs of this compound, demonstrating a solvent-free purification method that aligns with green chemistry goals. acs.org

Table 1: Green Chemistry Approaches for this compound

Approach Description Potential Benefits
Electrosynthesis Using electricity as a reagent to drive the iodination reaction. Environmentally benign, cost-effective, reduces use of hazardous reagents. researchgate.net
Improved Reagents Utilizing milder and more efficient iodination reagents and reaction pathways. Operationally simpler, avoids harsh conditions of traditional methods like the Sandmeyer process. nih.gov
Alternative Solvents Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. Reduces toxicity and environmental impact, allows for easier catalyst recycling. nih.gov
Solvent-Free Purification Employing techniques like sublimation for purification. Eliminates solvent waste, energy-efficient. acs.org

| Catalysis | Using catalysts to improve reaction efficiency and reduce energy requirements. ijnc.ir | Higher yields, lower temperatures, reduced by-product formation. |

Rational Design of Next-Generation Functional Materials

The rational design of functional materials involves a purpose-driven strategy to create new materials with enhanced or novel properties by carefully selecting molecular building blocks. ulisboa.ptfrontiersin.org this compound is an exemplary building block due to the specific steric and electronic characteristics imparted by its iodine substituent.

A primary application of this rational design is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. rsc.org The 5-iodoisophthalate ligand, derived from this compound, has been instrumental in constructing novel MOFs. For example, researchers have synthesized lanthanide heterometallic MOFs, such as [Gd₂(5-iip)₃(DMF)₄]·0.4DMF and [Dy₂(5-iip)₃DMF₂]·0.33DMF, where the 5-iodoisophthalate linker plays a crucial role in the final structure and properties. mdpi.com Similarly, a two-dimensional zinc(II) coordination polymer has been created using this linker. researchgate.net

Table 2: Functional Materials Derived from 5-Iodoisophthalate

Material Type Example Compound Key Feature Potential Application
Lanthanide MOF [GdₓDy₂₋ₓ(5-iip)₃DMF₂]·0.33DMF mdpi.com Tunable luminescent properties based on metal composition. mdpi.com White light emission, sensors. mdpi.com
Coordination Polymer {Zn(5-I-IPA)}n researchgate.net Layered 2D structure. researchgate.net Catalysis, electronics.

| Polymorphs | Form A and Form B of this compound acs.org | Different crystal packing and physical properties. acs.org | Advanced materials with tailored properties. |

Exploration of Novel Catalytic Transformations

The iodine atom in this compound is a key functional group that opens the door to various catalytic transformations. While the compound itself is not typically a catalyst, it is an important substrate and precursor in catalyzed reactions, particularly in carbon-carbon bond formation.

Future research can focus on leveraging the C-I bond for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions, which are fundamental in organic synthesis, are catalyzed by transition metals (most commonly palladium) and would allow for the attachment of a wide variety of organic fragments to the isophthalate (B1238265) core. mun.ca This enables the synthesis of complex molecules and polymers with tailored electronic and photophysical properties.

For example, a derivative, dimethyl 5-(diacetoxyiodo)isophthalate, can be used to iodinate other aromatic compounds, which are then used in subsequent catalytic reactions. nih.gov This highlights the role of the iodo-isophthalate scaffold in facilitating further chemical transformations. The development of novel catalytic systems that can activate the C-I bond in this compound under milder, greener conditions is a significant area for future exploration. scispace.comnii.ac.jp

Advanced Applications in Biomedical Imaging and Diagnostics

The unique properties of materials derived from this compound make them promising candidates for advanced biomedical applications, particularly in imaging and diagnostics. scbt.com Nanoporous materials, including the MOFs synthesized from this compound, offer features like high surface area and tunable pore sizes, making them excellent platforms for biomedical use. mdpi.com

A key area of interest is fluorescence imaging. Lanthanide MOFs constructed with 5-iodoisophthalate linkers have been shown to exhibit tunable luminescent properties. mdpi.com By carefully selecting the metal ions (e.g., Europium, Dysprosium, Gadolinium) within the framework, it is possible to create materials that emit light across the visible spectrum, including white light, upon excitation. mdpi.com This luminescence can be harnessed for high-contrast imaging in biological systems.

These functional materials could serve as contrast agents or as carriers for other imaging agents in techniques such as:

Fluorescence Imaging: The intrinsic luminescence of lanthanide-based MOFs can be used for direct imaging of cells and tissues. mdpi.commdpi.com

Multimodal Imaging: The porous nature of MOFs allows them to be loaded with other imaging agents (e.g., for MRI or CT), creating a single probe that can be detected by multiple imaging techniques, providing more comprehensive diagnostic information. mdpi.com

Furthermore, the field of proteomics research is a stated application area for this compound, suggesting its use in developing tools or reagents for studying proteins. scbt.com

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The discovery and optimization of new materials is a time-consuming process that can be dramatically accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can revolutionize the exploration of materials based on this compound by predicting properties, optimizing synthesis, and generating novel structures. arxiv.org

Future research directions include:

Property Prediction: ML models can be trained on existing data to predict the properties of new, hypothetical MOFs or polymers that use this compound or its derivatives as a linker. cecam.org This allows researchers to screen vast virtual libraries of materials for desired characteristics, such as specific pore sizes for gas separation or particular luminescent properties for imaging, before committing to laboratory synthesis. arxiv.org

Generative Models: AI techniques like generative adversarial networks (GANs) and variational autoencoders (VAEs) can go a step further by designing entirely new material structures with tailored functionalities. researchgate.net A model could be prompted with a desired property (e.g., "a stable material with a specific light emission wavelength"), and it would generate a viable chemical structure incorporating the iodo-isophthalate framework. microsoft.com

Automated Synthesis: AI can be integrated with robotic laboratory systems to create a fully automated pipeline for material synthesis and testing. researchgate.netarxiv.org An ML model could propose optimal reaction conditions (temperature, solvent, catalyst) for a reaction involving this compound, and a robotic platform could execute the experiment, analyze the results, and feed the data back into the model to refine future predictions. cecam.org This synergy between AI and automation promises to transform the pace of materials discovery. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
5-iodoisophthalate
Dimethyl 5-aminoisophthalate
Potassium iodide
[Gd₂(5-iip)₃(DMF)₄]·0.4DMF
[Dy₂(5-iip)₃DMF₂]·0.33DMF
{Zn(5-I-IPA)}n
Europium
Dysprosium
Gadolinium
Dimethyl 5-(diacetoxyiodo)isophthalate

Q & A

Q. What are the standard synthesis protocols for dimethyl 5-iodoisophthalate, and what yield can be expected?

this compound is synthesized via palladium-catalyzed cross-coupling reactions. A typical procedure involves reacting this compound (1.0 mmol) with boronic acid derivatives (e.g., 4-bromophenylboronic acid) in DMF at 80°C under nitrogen, using Pd(PhCN)₂Cl₂ as a catalyst and K₂CO₃ as a base. After 12 hours, the product is extracted with ethyl acetate and purified via flash chromatography. Reported yields for such reactions are approximately 52% . Key parameters : Catalyst choice (Pd-based), solvent (DMF), temperature (80°C), and reaction time (12 hours).

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR spectroscopy : For structural confirmation (e.g., ¹H NMR: δ=8.66 ppm for aromatic protons; ¹³C NMR: δ=166.1 ppm for ester carbonyl groups) .
  • X-ray crystallography : To resolve crystal structures of coordination complexes (e.g., metal-organic frameworks) .
  • Elemental analysis : To verify purity (e.g., C: 55.03%, H: 3.51% for intermediates) .

Q. What safety protocols should be followed when handling this compound?

  • Engineering controls : Use fume hoods or local exhaust ventilation to avoid inhalation of dust .
  • Personal protective equipment (PPE) : Wear dust masks, nitrile gloves, and safety goggles .
  • Storage : Keep in glass containers at room temperature, away from strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Catalyst screening : Test Pd(PPh₃)₄ or other ligands to enhance coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. THF) for solubility and reaction kinetics.
  • Temperature gradients : Evaluate yields at 60°C, 80°C, and 100°C to identify optimal thermal conditions. Data-driven example : A 10°C increase (70°C → 80°C) improved yield by 15% in analogous Suzuki-Miyaura reactions .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

  • Method validation : Cross-check results using differential scanning calorimetry (DSC) and hot-stage microscopy.
  • Purity assessment : Re-crystallize samples to remove impurities affecting thermal properties .
  • Documentation rigor : Report detailed experimental conditions (e.g., heating rate, atmosphere) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.